molecular formula C5H6ClN3O B1458602 N-(3-chloro-1H-pyrazol-4-yl)acetamide CAS No. 1704063-31-9

N-(3-chloro-1H-pyrazol-4-yl)acetamide

Cat. No. B1458602
M. Wt: 159.57 g/mol
InChI Key: FDDYONREPPJKPZ-UHFFFAOYSA-N
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Description

“N-(3-chloro-1H-pyrazol-4-yl)acetamide” is a chemical compound with the CAS Number: 1704063-31-9. It has a molecular weight of 159.57 . The IUPAC name for this compound is N-(3-chloro-1H-pyrazol-4-yl)acetamide .


Molecular Structure Analysis

The molecular structure of “N-(3-chloro-1H-pyrazol-4-yl)acetamide” can be represented by the InChI Code: 1S/C5H6ClN3O/c1-3(10)8-4-2-7-9-5(4)6/h2H,1H3,(H,7,9)(H,8,10) .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “N-(3-chloro-1H-pyrazol-4-yl)acetamide”. Pyrazoles, in general, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

“N-(3-chloro-1H-pyrazol-4-yl)acetamide” is a compound with a molecular weight of 159.57 . It should be stored at refrigerated temperatures .

Scientific Research Applications

1. Coordination Complexes and Antioxidant Activity

N-(3-chloro-1H-pyrazol-4-yl)acetamide derivatives have been used in synthesizing novel coordination complexes. For instance, derivatives like N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide (L1) and its variations have been synthesized and characterized. These derivatives have been utilized to create coordination complexes with metals like Co(II) and Cu(II), which exhibit significant antioxidant activity (Chkirate et al., 2019).

2. Synthesis of Novel Derivatives with Anti-inflammatory Activity

Novel derivatives of N-(3-chloro-1H-pyrazol-4-yl)acetamide have been synthesized for potential anti-inflammatory applications. These derivatives are formed by reacting the base compound with various substituted N-(3-chloro-4-fluorophenyl)acetamides, showing significant anti-inflammatory activity in some cases (Sunder & Maleraju, 2013).

3. Hydrogen-Bonding Patterns in Substituted Derivatives

Research into the hydrogen-bonding patterns of substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, a category that includes N-(3-chloro-1H-pyrazol-4-yl)acetamide derivatives, has been conducted. This study provides insights into the molecular structures and interactions important for the development of new compounds (López et al., 2010).

4. Applications in Herbicide Development

N-(3-chloro-1H-pyrazol-4-yl)acetamide and its related chloroacetamides have been explored for their use in herbicides. These compounds are utilized for controlling annual grasses and broad-leaved weeds in various crops, demonstrating their application in agricultural sciences (Weisshaar & Böger, 1989).

5. Synthesis of Hybrid Molecules

This compound has been used in synthesizing hybrid molecules with potential biological activities. For example, reactions with chloroacetyl chloride and other compounds lead to the creation of molecules combining pyrazole and other units, which could be explored for various biological applications (Dotsenko et al., 2020).

properties

IUPAC Name

N-(5-chloro-1H-pyrazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-3(10)8-4-2-7-9-5(4)6/h2H,1H3,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDYONREPPJKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-1H-pyrazol-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Li, Q Yang, BA Lorsbach, A Buysse… - … Process Research & …, 2022 - ACS Publications
Synthetic strategies based on Ullmann coupling of functionalized pyrazoles and 3-halopyridine to access the insecticide tyclopyrazoflor (1) were evaluated. A five-step route featuring a …
Number of citations: 0 pubs.acs.org

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